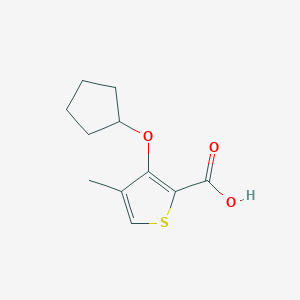

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-cyclopentyloxy-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJORTXUEUFCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1OC2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is the enzyme known as Phosphodiesterase-4. This enzyme is predominantly found in pro-inflammatory and immune cells.

Mode of Action

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid acts as a selective inhibitor of Phosphodiesterase-4. It shows high selectivity for cAMP-specific Phosphodiesterase-4, an isoenzyme that predominates in pro-inflammatory and immune cells. It is 10-fold more selective for Phosphodiesterase-4D than for Phosphodiesterase-4A, -B or -C.

Biochemical Pathways

The compound affects the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D pathway. By inhibiting this enzyme, it suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of certain diseases.

Pharmacokinetics

Biological Activity

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C12H14O3S

- CAS Number : 2090879-54-0

- Molecular Structure : The compound features a thiophene ring substituted with a cyclopentyloxy group and a carboxylic acid moiety, which may influence its biological interactions.

The biological activity of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target receptors or enzymes.

Biological Activity

Research indicates that 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It has been tested in vitro against Gram-positive and Gram-negative bacteria, showing promising inhibition zones.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in cellular models. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : In assays involving various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid exhibited cytotoxic effects, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro antimicrobial assay | Inhibited growth of E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study B | Cytotoxicity assay on HepG2 cells | Induced apoptosis at concentrations above 20 µM, with IC50 = 15 µM. |

| Study C | Anti-inflammatory model | Reduced TNF-α production by 40% in LPS-stimulated macrophages at 10 µM. |

Comparative Analysis

When compared to similar compounds, such as 4-methylthiophene-2-carboxylic acid and other thiophene derivatives, 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid shows enhanced biological activity due to the cyclopentyloxy substitution, which may improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid (inferred structure) with key analogs from the evidence, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid* | 3-O-Cyclopentyl, 4-CH₃ | C₁₂H₁₆O₃S | 240.32 | Cycloalkyl ether, carboxylic acid |

| 3-(2-Methoxyethoxy)-4-methylthiophene-2-carboxylic acid | 3-O-(2-Methoxyethyl), 4-CH₃ | C₉H₁₂O₄S | 216.25 | Ether, carboxylic acid |

| 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid | 3-Cl, 4-SO₂-iPr, 5-SCH₃ | C₁₀H₁₃ClO₄S₃ | 344.90 | Sulfonyl, thioether, carboxylic acid |

| 3-(2,4-Dichlorobenzamido)-4-methylthiophene-2-carboxylic acid | 3-NH-(2,4-Cl₂Bz), 4-CH₃ | C₁₄H₁₁Cl₂NO₃S | 344.21 | Amide, carboxylic acid |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 3-NH₂, 4-CH₃, 2-COOCH₃ | C₈H₁₁NO₂S | 185.24 | Amino, ester |

Key Observations :

- Smaller groups like methoxyethoxy () improve solubility in polar solvents .

- Acidity : The carboxylic acid group (pKa ~2–3) is strongly influenced by adjacent electron-withdrawing groups (e.g., Cl, SO₂), which enhance acidity. For example, 3-Chloro-4-(isopropylsulfonyl)... () likely has a lower pKa than the cyclopentyloxy analog .

- Synthetic Utility: Esters (e.g., methyl or ethyl carboxylates) such as Methyl 3-amino-4-methylthiophene-2-carboxylate () are common intermediates for further functionalization, enabling coupling reactions or hydrolysis to free acids .

Structural and Spectroscopic Data

- IR Spectroscopy : Carboxylic acids in this class show strong C=O stretches near 1713 cm⁻¹ (). Esters (e.g., methyl/ethyl carboxylates) exhibit C=O peaks at ~1700 cm⁻¹ and ester C-O stretches near 1212–1007 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236 for C₁₂H₁₂O₃S in ) confirm molecular weights, while fragmentation patterns aid in structural elucidation .

Preparation Methods

Starting Materials and Key Intermediates

Commercially available 3-methylthiophene or 4-methylthiophene derivatives are commonly used as starting materials. The carboxylic acid functionality at the 2-position can be introduced via:

- Grignard reagent formation at the 2-position followed by carbonation with carbon dioxide.

- Palladium-catalyzed carbonylation under carbon monoxide pressure.

The cyclopentyloxy group is introduced through nucleophilic substitution or etherification reactions on an appropriate hydroxythiophene intermediate.

Bromination/Debromination Strategy for Thiophene Functionalization

A key approach involves selective bromination at the 4-position of 3-methylthiophene derivatives, followed by debromination to achieve the desired substitution pattern. This strategy was demonstrated in the preparation of halogenated thiophene carboxylic acids and can be adapted for the target compound.

- Bromination is typically performed using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or DMF.

- Subsequent debromination is achieved by treatment with zinc dust in acetic acid, selectively removing undesired bromines while retaining the necessary substitution.

This process allows for the preparation of 2-carboxylated, 4-substituted thiophene intermediates that can be further functionalized to introduce the cyclopentyloxy group.

Grignard Metallation and Carbonation

The introduction of the carboxylic acid group at the 2-position is efficiently achieved by:

- Formation of the 2-thienylmagnesium halide via reaction of the brominated thiophene intermediate with magnesium metal.

- Subsequent carbonation by bubbling carbon dioxide gas through the reaction mixture to yield the carboxylic acid.

This method provides high yields and regioselectivity for the 2-position carboxylation.

Palladium-Catalyzed Carbonylation

An alternative to Grignard carbonation is the palladium-catalyzed carbonylation of 2-bromo-3-methylthiophene derivatives under carbon monoxide pressure, often in the presence of an alcohol such as ethanol to form esters, which can be hydrolyzed to acids.

This approach is advantageous for its mild conditions and scalability.

Introduction of the Cyclopentyloxy Group

The cyclopentyloxy substituent at the 3-position is introduced by etherification reactions involving:

- Reaction of a 3-hydroxythiophene derivative with cyclopentanol under acidic or basic catalysis.

- Alternatively, nucleophilic substitution of a 3-halothiophene intermediate with cyclopentyloxy anion generated from cyclopentanol.

This step is typically performed after establishing the methyl and carboxylic acid functionalities to ensure regioselectivity and avoid side reactions.

Summary of Preparation Route (Proposed)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Bromination | Br2 or NBS in AcOH or DMF | 2-bromo-4-methylthiophene |

| 2 | Grignard formation | Mg in ether solvent | 2-thienylmagnesium halide |

| 3 | Carbonation | CO2 gas bubbling | 2-carboxy-4-methylthiophene |

| 4 | Etherification (cyclopentyloxy) | Cyclopentanol, acid/base catalyst | 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid |

Research Findings and Optimization Notes

- The bromination/debromination sequence is critical for regioselective substitution at the 4-position and avoids over-bromination or decarboxylation side reactions.

- Grignard carbonation is preferred for laboratory-scale synthesis due to high yield and operational simplicity.

- Palladium-catalyzed carbonylation offers a scalable alternative with fewer steps but requires handling of CO gas and catalysts.

- The etherification step requires careful control of reaction conditions to prevent cleavage of the thiophene ring or side reactions on the carboxylic acid group.

- Purification of the final acid is commonly achieved by vacuum distillation or recrystallization to remove tars and impurities.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyloxy protons at δ 1.5–2.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>97%) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular weight (e.g., [M-H]⁻ peak at m/z ~254) .

What solvents and storage conditions are optimal for stability studies?

Q. Basic Research Focus

- Solubility : DMSO or methanol for dissolution; aqueous buffers (pH 7.4) for biological assays .

- Storage : Amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring or cyclopentyloxy group .

Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., sulfoxide formation) .

How does the cyclopentyloxy group influence reactivity in substitution reactions?

Advanced Research Focus

The cyclopentyloxy group acts as an electron-donating substituent, directing electrophilic attacks to the thiophene ring’s α-position. For example:

- Suzuki Coupling : Requires Pd(PPh₃)₄ catalysts and microwave-assisted heating (100°C) to achieve >80% yield .

- Oxidation : Controlled oxidation with m-CPBA selectively generates sulfoxides, while H₂O₂/Fe³⁺ may overoxidize to sulfones .

Methodological Note : Use DFT calculations to predict reaction sites and optimize conditions .

How to resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies may arise from assay variability (e.g., cell lines, exposure times). Strategies include:

- Standardized Assays : Use NIH/3T3 fibroblasts for cytotoxicity or HEK293 for receptor-binding studies .

- Metabolic Stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .

- Structural Analogs : Compare with derivatives (e.g., 4-fluorophenyl-thiophene analogs) to isolate substituent-specific effects .

What computational tools are recommended for studying structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinases) .

- QSAR Models : Use Gaussian 09 for DFT-derived descriptors (HOMO/LUMO, logP) to predict bioavailability .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .

How to design analogs to improve metabolic stability?

Q. Advanced Research Focus

- Substituent Modification : Replace methyl with trifluoromethyl to reduce CYP450 metabolism .

- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .

- Isotopic Labeling : Incorporate ¹³C in the cyclopentyl group for tracking degradation via LC-MS .

What analytical methods are suitable for quantifying degradation products?

Q. Advanced Research Focus

- LC-MS/MS : MRM mode with ion-pairing reagents (e.g., TFA) to detect sulfonic acid derivatives .

- NMR Kinetics : Monitor real-time degradation in D₂O using ¹H NMR (e.g., disappearance of parent compound peaks) .

Why does regioselectivity vary in electrophilic substitution reactions?

Advanced Research Focus

Regioselectivity is influenced by:

- Substituent Effects : Electron-donating groups (e.g., cyclopentyloxy) favor α-substitution; steric hindrance from methyl directs reactions to β-positions .

- Catalyst Choice : FeCl₃ vs. BF₃·Et₂O alters Lewis acid strength, shifting selectivity .

Experimental Design : Use competition experiments with isotopic labeling to track substitution patterns .

How to validate synthetic intermediates during multi-step synthesis?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.